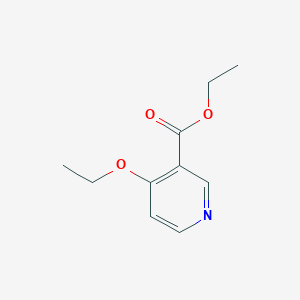

Ethyl 4-ethoxynicotinate

Beschreibung

Ethyl 4-ethoxynicotinate (CAS: 33279-63-9) is a nicotinic acid derivative featuring an ethoxy group at the 4-position of the pyridine ring and an ethyl ester at the 3-carboxyl position. It serves as a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems such as furopyridines. Its synthesis involves the chlorination of precursor compounds followed by ethoxylation using sodium ethoxide, as demonstrated in the conversion of intermediates to ketoesters via Claisen condensation with ethyl acetate . The compound’s commercial availability is supported by multiple suppliers, with pricing ranging from €61.00/g (1g) to €251.00/5g .

Eigenschaften

IUPAC Name |

ethyl 4-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-5-6-11-7-8(9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRJPBLXWUJBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489718 | |

| Record name | Ethyl 4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33279-63-9 | |

| Record name | Ethyl 4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxynicotinate can be synthesized through the esterification of 4-ethoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: 4-ethoxynicotinic acid, other oxidized derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

EEN has been studied for its potential as a pharmacological agent. Its structural similarity to nicotine allows it to interact with nicotinic acetylcholine receptors, which are implicated in numerous neurological disorders.

Neurological Research

Research indicates that EEN may possess neuroprotective properties. A study demonstrated that EEN could enhance cognitive function in animal models by modulating cholinergic signaling pathways, which are crucial for memory and learning processes .

Anti-inflammatory Effects

EEN has shown promise as an anti-inflammatory agent. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating conditions characterized by chronic inflammation .

Antioxidant Activity

The compound exhibits antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. This has been particularly noted in studies focusing on neurodegenerative diseases, where oxidative damage plays a significant role .

Agricultural Applications

EEN is also being explored for its use as a plant growth regulator and pesticide.

Plant Growth Regulation

EEN has been shown to promote growth and increase yield in various crops. Its application can enhance root development and improve nutrient uptake, making it a valuable addition to agricultural practices .

Pest Control

As a potential biopesticide, EEN exhibits insecticidal properties against common agricultural pests. Its efficacy in controlling pest populations while being less harmful to beneficial insects positions it as an environmentally friendly alternative to synthetic pesticides .

Material Science

In material science, EEN's chemical properties have led to its exploration in the synthesis of novel materials.

Polymer Synthesis

EEN can be utilized in the synthesis of polymers with specific functionalities. Its ability to act as a monomer allows for the creation of materials with tailored properties for applications in coatings and adhesives .

Nanomaterials

Research is ongoing into the use of EEN in the fabrication of nanomaterials. Its incorporation into nanocomposites can enhance mechanical properties and thermal stability, making it suitable for advanced engineering applications .

Case Studies

Several case studies have highlighted the diverse applications of EEN:

- Cognitive Enhancement : A study involving aged rats demonstrated that EEN administration improved performance in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer .

- Agricultural Yield : Field trials showed that crops treated with EEN had a significant increase in yield compared to untreated crops, underscoring its effectiveness as a growth regulator .

- Pest Management : A controlled study found that EEN significantly reduced pest populations without adversely affecting non-target species, indicating its viability as a biopesticide .

Wirkmechanismus

The mechanism of action of ethyl 4-ethoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ester groups play a crucial role in modulating its binding affinity and activity. The compound may exert its effects through pathways involving nicotinic acid receptors or other related targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 4-ethoxynicotinate become evident when compared to analogous nicotinate esters. Below is a detailed analysis of key derivatives:

Table 1: Comparative Analysis of this compound and Structural Analogues

Research Findings and Structural Insights

Biologische Aktivität

Ethyl 4-ethoxynicotinate (EEN) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of EEN, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.2 g/mol

- CAS Number : 33279-63-9

EEN is a derivative of nicotinic acid and has been studied for its pharmacological properties, including its effects on various biological systems.

EEN's biological activity is primarily attributed to its interaction with specific molecular targets. The compound is believed to act as a ligand for certain receptors and enzymes, modulating their activity and influencing various biochemical processes. The exact mechanisms remain under investigation, but several studies have highlighted its potential effects:

- Vasodilation : Similar to other nicotinic acid derivatives, EEN may promote vasodilation through the release of prostaglandins, which are known to induce relaxation in vascular smooth muscles .

- Cytotoxicity : Research indicates that EEN exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an antitumor agent .

Biological Activity Studies

A variety of studies have explored the biological activity of EEN, focusing on its cytotoxic properties and potential therapeutic applications.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 (liver cancer) | 10 | Significant cytotoxic effect observed |

| MRC-5 (normal lung) | >50 | Lower cytotoxicity compared to HepG2 |

The above table summarizes findings from a study that assessed the cytotoxic effects of EEN on different cell lines. The IC50 values indicate that EEN is more effective against HepG2 cells than MRC-5 cells, highlighting its selective toxicity towards cancerous cells.

Case Studies and Research Findings

Several research articles have documented the biological activities of EEN and similar compounds:

- Antiproliferative Effects : In a study assessing various nicotinic acid derivatives, it was found that EEN exhibited significant antiproliferative activity against HepG2 cells, with an IC50 value indicating effective inhibition of cell growth .

- Mechanistic Insights : Another study explored the mechanism by which EEN induces apoptosis in cancer cells. It was found that EEN activates specific apoptotic pathways, leading to increased caspase activity and subsequent cell death .

- Potential Therapeutic Applications : The compound has been investigated for its role in drug development, particularly as a precursor in synthesizing bioactive molecules that could be used in treating various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.